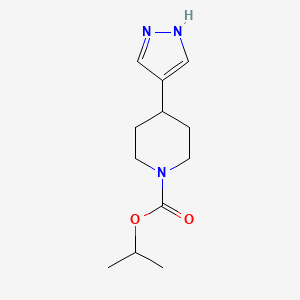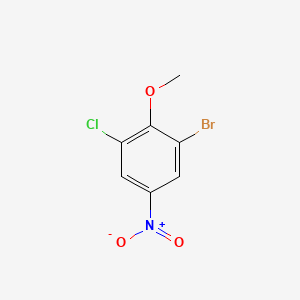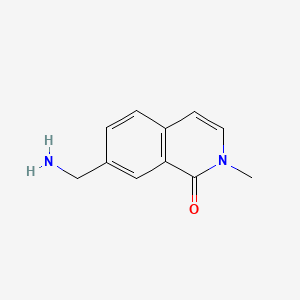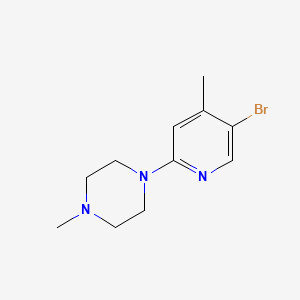
1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Bromo-4-methylpyridin-2-yl)ethanone” is a chemical compound that has been mentioned in various sources . It’s a pyridine-based compound containing a bromine atom and a methyl group.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various reagents. For instance, the synthesis of “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” might involve the reaction of 5-bromo-4-methyl-2-pyridinamine with ethylene oxide in the presence of potassium hydroxide.
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” is InChI=1S/C8H10BrNO/c1-6-4-8(10-2-3-12)11-5-7(6)9/h4-5,12H,2-3H2,1H3 . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine” are not available, similar compounds are often used in various chemical reactions due to their unique properties and structural versatility.
Physical And Chemical Properties Analysis
The physical properties of “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” include a molecular weight of 214.06 g/mol . It’s a solid at room temperature .
Applications De Recherche Scientifique
Antimicrobial Activity
- Summary of Application: Research on novel 4-Pyrrolidin-3-cyanopyridine derivatives, which can be considered structurally related to “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine,” has shown that these compounds possess antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria.
- Methods of Application: The exact methods of application are not specified, but it involves the synthesis and testing of 4-Pyrrolidin-3-cyanopyridine derivatives.
- Results or Outcomes: The compounds were found to possess antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria, highlighting the compound’s potential as a precursor in developing antimicrobial agents.
Synthesis of Pyridine Derivatives
- Summary of Application: A compound closely related to “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine”, known as “1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one”, is used in the synthesis of various pyridine derivatives .
- Methods of Application: The exact methods of application are not specified, but it involves the synthesis of various pyridine derivatives .
- Results or Outcomes: The synthesized pyridine derivatives could have potential applications in various fields, including medicinal chemistry .
Development of Antimicrobial Agents
- Summary of Application: “1-(5-Bromo-4-methylpyridin-2-yl)ethanone”, a compound structurally similar to “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine”, has been studied for its potential use in the development of antimicrobial agents .
- Methods of Application: The exact methods of application are not specified, but it involves the synthesis and testing of “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” and its derivatives .
- Results or Outcomes: The compounds were found to possess antimicrobial activity, highlighting their potential as precursors in developing antimicrobial agents .
Synthesis of Pyridine Derivatives
- Summary of Application: A compound closely related to “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine”, known as “1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one”, is used in the synthesis of various pyridine derivatives .
- Methods of Application: The exact methods of application are not specified, but it involves the synthesis of various pyridine derivatives .
- Results or Outcomes: The synthesized pyridine derivatives could have potential applications in various fields, including medicinal chemistry .
Development of Antimicrobial Agents
- Summary of Application: “1-(5-Bromo-4-methylpyridin-2-yl)ethanone”, a compound structurally similar to “1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine”, has been studied for its potential use in the development of antimicrobial agents .
- Methods of Application: The exact methods of application are not specified, but it involves the synthesis and testing of “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” and its derivatives .
- Results or Outcomes: The compounds were found to possess antimicrobial activity, highlighting their potential as precursors in developing antimicrobial agents .
Safety And Hazards
Safety information for “1-(5-Bromo-4-methylpyridin-2-yl)ethanone” indicates that it has a GHS07 signal word, which means ‘Warning’. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and that inhalation should be avoided .
Propriétés
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-9-7-11(13-8-10(9)12)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZEBJJPANQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680174 |
Source


|
| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine | |
CAS RN |
1219967-32-4 |
Source


|
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-4-methylpyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

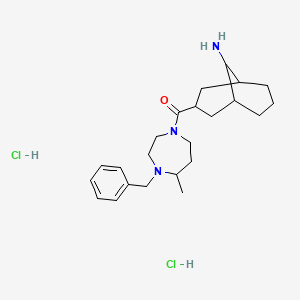

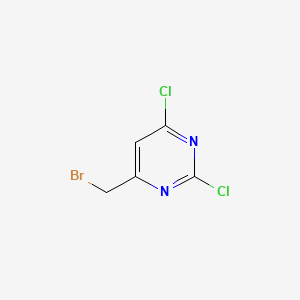
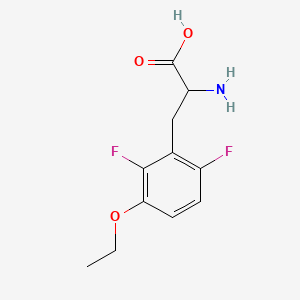

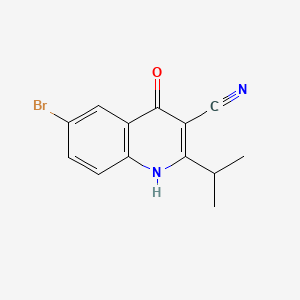
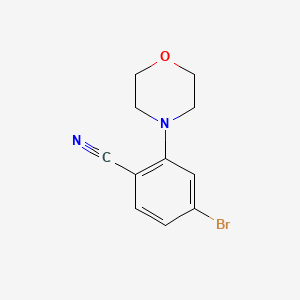
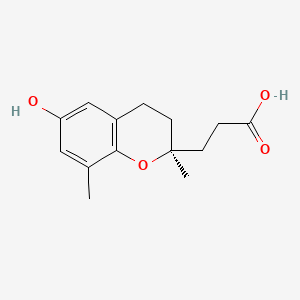
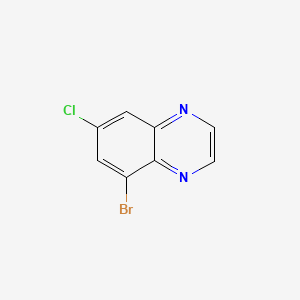
![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)
